2,3-Bis(4-fluorophenyl)propanoic acid
Description
Significance and Context within Fluorinated Organic Compounds and Pharmaceuticals
Fluorinated organic compounds hold a privileged position in the pharmaceutical industry, with approximately 20-25% of all commercial drugs containing at least one fluorine atom. researchgate.net The unique physicochemical properties of fluorine are central to its utility in drug design. Its small size, similar to that of a hydrogen atom, allows it to replace hydrogen without significant steric alteration of the molecule's shape. tandfonline.com However, as the most electronegative element, fluorine exerts powerful electronic effects that can profoundly influence a molecule's properties. tandfonline.com
The introduction of fluorine can enhance a range of pharmacokinetic and pharmacodynamic parameters. researchgate.net Key benefits include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. nih.govresearchgate.net This often leads to a longer biological half-life and improved bioavailability. researchgate.net
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve absorption. nih.govbenthamscience.com
Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, enabling new or stronger interactions with target proteins through hydrogen bonds or dipole interactions, thereby increasing potency. researchgate.netresearchgate.net
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, which can be a crucial tool for optimizing a drug's solubility and transport properties. researchgate.netresearchgate.net
These advantageous properties have been successfully exploited in a wide array of therapeutic areas, including anti-cancer agents, anti-inflammatory drugs, antibiotics, and central nervous system agents. tandfonline.com
| Property of Fluorine | Consequence in Drug Design |
| High Electronegativity | Alters electron distribution, impacts pKa, enhances binding interactions. tandfonline.comresearchgate.net |
| Strong C-F Bond | Increases metabolic stability, prolongs drug half-life. nih.govresearchgate.net |
| Small van der Waals Radius | Acts as a bioisostere for hydrogen, minimizing steric hindrance. tandfonline.com |
| Increased Lipophilicity | Can improve membrane permeability and absorption. nih.govbenthamscience.com |
Rationale for Academic Investigation of 2,3-Bis(4-fluorophenyl)propanoic Acid
While specific research literature on this compound is not extensively documented, the rationale for its academic investigation is compelling and can be inferred from the study of structurally related compounds. The molecule combines the propanoic acid scaffold with two 4-fluorophenyl groups. This "bis-fluorophenyl" motif is found in various biologically active compounds, suggesting its potential to confer valuable properties. For instance, the bis(4-fluorophenyl) moiety is a key structural component in molecules developed as antipsychotic drugs and dopamine (B1211576) reuptake inhibitors. ossila.comwikipedia.org
The academic interest in this compound is based on the hypothesis that the combination of these structural features could lead to novel biological activities. The presence of two fluorophenyl groups is anticipated to significantly enhance lipophilicity and create opportunities for strong binding interactions with biological targets. The propanoic acid core, meanwhile, provides a versatile scaffold known for its role in various therapeutic agents. Therefore, this compound is a logical target for synthesis and screening in drug discovery programs aimed at identifying new leads for a range of diseases.
Overview of Key Research Areas Pertaining to Propanoic Acid Scaffolds
The propanoic acid core structure is a well-established and versatile scaffold in medicinal chemistry. Its derivatives, particularly arylpropionic acids, form a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including Ibuprofen and Naproxen. humanjournals.com Beyond its traditional role in anti-inflammatory agents, the propanoic acid scaffold has been extensively explored for a much broader range of pharmacological activities. humanjournals.com
Recent research has demonstrated the potential of propanoic acid derivatives as promising candidates for:
Anticancer Agents: Novel propanoic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including lung adenocarcinoma. nih.gov
Antimicrobial Agents: The scaffold has been used to develop new compounds targeting multidrug-resistant bacterial and fungal pathogens. mdpi.com Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent, structure-dependent activity against clinically relevant pathogens. mdpi.com
Anticonvulsants and Analgesics: The inherent biological activity of the arylpropionic acid structure has been leveraged to explore its potential in treating neurological conditions and pain. humanjournals.com
The versatility of the propanoic acid scaffold lies in its synthetic accessibility and the ease with which its structure can be modified. researchgate.net Researchers can systematically alter the aryl substituents and the propionic acid chain to fine-tune the molecule's physicochemical properties and biological activity, making it an attractive starting point for developing new therapeutic agents. humanjournals.com
| Investigated Therapeutic Area | Example Scaffold/Derivative |
| Anti-inflammatory | Arylpropionic acids (e.g., Ibuprofen) humanjournals.com |
| Anticancer | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives nih.gov |
| Antimicrobial | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives mdpi.com |
| Anticonvulsant | Arylpropionic acid derivatives humanjournals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMAHEDUYZIWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2,3 Bis 4 Fluorophenyl Propanoic Acid and Its Precursors
Established Synthetic Pathways to 2,3-Bis(4-fluorophenyl)propanoic Acid
Multi-Step Organic Synthesis Approaches (e.g., reaction of 4-fluorobenzyl chloride with diethyl malonate)
A plausible and established route for the synthesis of this compound involves a variation of the malonic ester synthesis. This multi-step approach offers a versatile method for the formation of the carbon skeleton of the target molecule. The general strategy involves the sequential alkylation of a malonate ester followed by hydrolysis and decarboxylation. libretexts.orgmasterorganicchemistry.com
A proposed synthetic scheme is outlined below:
Step 1: First Alkylation. The synthesis would commence with the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with 4-fluorobenzyl chloride in an SN2 reaction to yield diethyl 2-(4-fluorobenzyl)malonate.
Step 2: Second Alkylation. The resulting monosubstituted malonic ester still possesses an acidic proton that can be removed by a base to form a new enolate. This enolate can then undergo a second alkylation reaction with another molecule of 4-fluorobenzyl chloride to produce diethyl 2,2-bis(4-fluorobenzyl)malonate.
Step 3: Hydrolysis and Decarboxylation. The final step involves the saponification of the diester to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Subsequent heating of the resulting gem-dicarboxylic acid leads to decarboxylation, yielding the desired this compound. organicchemistrytutor.com
Optimization of Reaction Conditions and Yields
For the alkylation steps, the selection of the base is crucial. While sodium ethoxide is commonly used, other bases such as sodium hydride or potassium carbonate could also be employed. The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents like DMF or DMSO are often effective. nih.gov Temperature control is also important to manage the rate of reaction and minimize potential side reactions.
The hydrolysis and decarboxylation step can also be optimized. The concentration of the base and the reaction temperature for saponification will affect the rate of ester cleavage. For the decarboxylation, the temperature and the presence of an acid catalyst can be adjusted to achieve efficient removal of the carboxyl group without promoting degradation of the final product.
A hypothetical optimization table for the first alkylation step is presented below, illustrating the effect of varying reaction parameters on the yield of diethyl 2-(4-fluorobenzyl)malonate.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | Reflux | 6 | 75 |
| 2 | Sodium Hydride | DMF | Room Temp | 12 | 85 |
| 3 | Potassium Carbonate | Acetone | Reflux | 24 | 60 |
| 4 | Sodium Hydride | THF | Room Temp | 12 | 80 |
Asymmetric Synthesis of Chiral Enantiomers of this compound
The development of stereoselective methods to access enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmacology.
Enantioselective Methodologies (e.g., for (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid)
A notable example of an enantioselective approach is the synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid, a closely related analogue. An operationally convenient asymmetric synthesis has been reported involving the alkylation of a chiral glycine (B1666218) Schiff base. lookchem.comscribd.com This method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.
The synthesis employs a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. nih.gov This complex is deprotonated to form a chiral nucleophilic glycine equivalent, which then undergoes alkylation with bis(4-fluorophenyl)methyl chloride. The chiral ligand effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the resulting complex removes the chiral auxiliary and affords the desired (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid with high enantiomeric excess. mdpi.comresearchgate.net
This study demonstrated that the alkylation can be efficiently conducted in acetonitrile (B52724) using potassium tert-butoxide as the base, achieving a high reaction rate, chemical yield (>90%), and stereoselectivity (>95% de). lookchem.com
Diastereoselective Approaches
Diastereoselective synthesis provides another powerful strategy for controlling stereochemistry. This approach typically involves the use of a chiral auxiliary covalently attached to the substrate. wikipedia.org The chiral auxiliary creates a chiral environment that directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.
For the synthesis of chiral this compound, a diastereoselective approach could involve the use of a chiral alcohol to form a chiral ester of a precursor acid. For example, a substituted acrylic acid could be reacted with a chiral alcohol like (–)-menthol or a derivative of lactic acid to form a chiral α,β-unsaturated ester. acs.org The subsequent conjugate addition of a 4-fluorophenyl nucleophile would be directed by the chiral auxiliary, leading to a diastereomerically enriched product. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound. The efficiency of such an approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions. nih.govacs.org
The following table presents hypothetical data for a diastereoselective Michael addition, showcasing the influence of different chiral auxiliaries on the diastereomeric excess (d.e.) of the product.
| Entry | Chiral Auxiliary | Lewis Acid Catalyst | Temperature (°C) | Diastereomeric Excess (d.e. %) |
|---|---|---|---|---|
| 1 | (–)-8-Phenylmenthol | TiCl₄ | -78 | 85 |
| 2 | (S)-4-Benzyloxazolidin-2-one | MgBr₂ | -40 | 92 |
| 3 | (R)-2-Hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) | Sc(OTf)₃ | -78 | 95 |
| 4 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | None | -78 | 90 |
Biocatalytic Synthesis of Chiral Fluorinated Propanoic Acid Scaffolds
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of chiral compounds. nih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions. magtech.com.cn Several biocatalytic strategies could be envisioned for the synthesis of chiral fluorinated propanoic acid scaffolds, including the enantiomers of this compound.
One promising approach is the use of lipases for the kinetic resolution of a racemic mixture of this compound or its ester derivative. nih.gov Lipases can selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.com This method can provide access to both enantiomers in high enantiomeric purity. Lipases from Candida antarctica and Pseudomonas cepacia are known for their broad substrate scope and high enantioselectivity. researchgate.net
Another potential biocatalytic route involves the use of transaminases. researchgate.net ω-Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commdpi.com A suitably functionalized precursor ketone could be converted to a chiral amino acid derivative, which could then be further transformed into the target propanoic acid. This approach has been successfully applied to the synthesis of various chiral β- and γ-amino acids. rsc.orgnih.gov
Furthermore, the enzymatic reduction of a keto-acid precursor could provide a direct route to a chiral hydroxy acid, which could then be converted to the target propanoic acid. For instance, (R)-3-(4-fluorophenyl)-2-hydroxy propanoic acid has been synthesized on a multi-kilogram scale using a continuous enzymatic process with a D-lactate dehydrogenase. mdpi.comresearchgate.net
Green Chemistry Principles in Synthesis
The twelve principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and environmentally benign. In the context of synthesizing this compound, several of these principles are particularly relevant and can be strategically implemented to create more sustainable manufacturing processes. Key areas of focus include maximizing atom economy, utilizing catalytic reagents, employing safer solvents, increasing energy efficiency, and considering the use of renewable feedstocks and biocatalysis.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. unimi.itresearchgate.netdovepress.com Traditional synthetic routes often employ stoichiometric reagents that generate significant amounts of waste. For instance, classical methods for forming carbon-carbon bonds might involve reactions with poor atom economy.
Modern synthetic strategies for 2,3-diarylpropanoic acids are increasingly focused on catalytic methods that inherently improve atom economy. researchgate.net For example, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming the biaryl scaffold present in the target molecule. nih.govnih.gov These reactions catalytically combine an aryl halide with an aryl boronic acid, generating the desired carbon-carbon bond with minimal waste.
To illustrate the concept of atom economy, consider a hypothetical synthetic step:
| Reactant A (Molecular Weight) | Reactant B (Molecular Weight) | Desired Product (Molecular Weight) | Byproduct(s) (Molecular Weight) | % Atom Economy |
| 150 g/mol | 100 g/mol | 200 g/mol | 50 g/mol | 80% |
Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
By prioritizing reactions with high atom economy, the generation of hazardous and difficult-to-treat waste can be significantly reduced, leading to a more sustainable process.
The use of catalytic reagents over stoichiometric ones is a central tenet of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, and can often be recycled and reused. ajrconline.org In the synthesis of this compound, several catalytic approaches can be employed.
Transition-Metal Catalysis: As mentioned, palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryls. nih.gov Research has focused on developing highly active catalysts that can be used at very low loadings, further minimizing the environmental impact associated with the metal. nih.gov Additionally, efforts are being made to replace precious metals like palladium with more abundant and less toxic alternatives such as iron or copper. rsc.orgnsf.gov
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous Transition Metal | High activity and selectivity. | Difficult to separate from the product, potential for metal contamination. |
| Heterogeneous Transition Metal | Easily separated and recycled. | Can have lower activity than homogeneous counterparts. |
| Biocatalysts (Enzymes) | High selectivity, mild conditions, environmentally benign. | Can be sensitive to reaction conditions, may have limited substrate scope. |
Traditional organic synthesis often relies on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives. researchgate.net For the synthesis of this compound, several greener solvent options can be considered.
Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. researchgate.net While the solubility of many organic compounds in water is limited, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. researchgate.net Supercritical fluids, such as carbon dioxide, represent another environmentally benign solvent alternative.
Bio-based solvents, derived from renewable resources, are also gaining traction. nih.gov Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can often replace traditional ethereal solvents like THF and diethyl ether. acs.org
The following table summarizes some green solvent alternatives and their potential applications:
| Green Solvent | Properties | Potential Application in Synthesis |
| Water | Non-toxic, non-flammable, inexpensive. | Suzuki-Miyaura cross-coupling reactions. researchgate.net |
| Supercritical CO2 | Non-toxic, easily removed. | Extractions and some catalytic reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF. | Grignard reactions, cross-coupling reactions. |
| Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility. | Suzuki-Miyaura coupling. acs.org |
Improving energy efficiency is another critical aspect of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by utilizing alternative energy sources.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions. ajrconline.orgmdpi.comnih.govnih.govoatext.com Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly shorter reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.orgmdpi.com This can be particularly beneficial for steps in the synthesis of this compound that may require elevated temperatures, such as certain cross-coupling or hydrolysis reactions.
Flow chemistry is another approach to process intensification. By conducting reactions in continuous flow reactors rather than in batch mode, better control over reaction parameters such as temperature and mixing can be achieved, leading to improved safety, consistency, and scalability.
| Technology | Principle | Advantages for Green Synthesis |
| Microwave Synthesis | Direct heating of reactants and solvent through dielectric heating. | Reduced reaction times, increased yields, lower energy consumption. mdpi.com |
| Flow Chemistry | Continuous pumping of reagents through a reactor. | Improved safety, better process control, easier scale-up. |
By integrating these green chemistry principles into the design of synthetic routes for this compound and its precursors, it is possible to develop manufacturing processes that are not only more efficient and cost-effective but also significantly more sustainable and environmentally responsible.
Stereochemical Aspects and Conformational Analysis of 2,3 Bis 4 Fluorophenyl Propanoic Acid
Chiral Centers and Enantiomeric Forms of the Compound
Chirality is a key feature of 2,3-Bis(4-fluorophenyl)propanoic acid, arising from the presence of asymmetric carbon atoms within its molecular structure. A carbon atom is considered a chiral, or stereogenic, center when it is bonded to four different groups. mdpi.comlibretexts.org
The structure of this compound features two such chiral centers, located at the C2 and C3 positions of the propanoic acid backbone.
C2 is chiral: It is attached to a hydrogen atom, a carboxylic acid group (-COOH), a 4-fluorophenyl group, and the rest of the carbon chain (the C3-carbon group).
C3 is chiral: It is attached to a hydrogen atom, a 4-fluorophenyl group, the C2-carbon group, and a methyl group implicitly at the end of the propanoic chain.
The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. imperial.ac.uk For this compound, with n=2, there is a possibility of up to four distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org
The stereoisomers are distinguished by the spatial arrangement (configuration) at each chiral center, which is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules. msu.edutru.ca Since the substituents on the two chiral centers are not identical, the molecule does not possess an internal plane of symmetry, and therefore, no meso compounds exist. msu.edu The resulting stereoisomers are all chiral.
The relationships between the stereoisomers are as follows:
The (2R, 3R) and (2S, 3S) forms are a pair of enantiomers.
The (2R, 3S) and (2S, 3R) forms are a second pair of enantiomers.
Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair. Diastereomers are stereoisomers that are not mirror images of each other. imperial.ac.uk
Table 1: Possible Stereoisomers of this compound
| Configuration at C2 | Configuration at C3 | Stereoisomer Designation | Relationship |
|---|---|---|---|
| R | R | (2R, 3R) | Enantiomer of (2S, 3S) |
| S | S | (2S, 3S) | Enantiomer of (2R, 3R) |
| R | S | (2R, 3S) | Enantiomer of (2S, 3R) |
Stereoselective Synthesis and Resolution Techniques
Obtaining a single enantiomer of a chiral compound is crucial in many applications. This can be achieved either by stereoselective synthesis, which aims to produce a specific stereoisomer, or by resolution, which separates a racemic mixture (a 50:50 mixture of enantiomers).
Stereoselective Synthesis While specific synthetic routes for this compound are not detailed in readily available literature, general strategies for the asymmetric synthesis of related 2-aryl-propionic acids can be applied. google.com These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, a chiral auxiliary can be temporarily attached to the substrate to direct the formation of a new stereocenter before being cleaved, yielding an enantiomerically enriched product. google.com Another approach involves using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. nih.gov
Resolution Techniques Resolution is the process of separating a racemic mixture into its constituent enantiomers. Common techniques include:
Classical Resolution: This method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). mdpi.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. mdpi.com Once separated, the addition of an achiral acid liberates the pure enantiomers of the original acid.
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute from the column at different times, thus achieving separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for this purpose.
Table 2: Overview of Enantiomeric Resolution Techniques
| Technique | Principle | Key Components |
|---|---|---|
| Classical Resolution | Conversion of enantiomers into separable diastereomers. mdpi.com | Racemic mixture, Chiral resolving agent (e.g., chiral amine), Solvents for crystallization. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral environment. | Racemic mixture, Chiral Stationary Phase (CSP), Mobile phase. |
Conformational Preferences and Dynamics in Solution and Solid State
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. For this compound, the key areas of conformational flexibility are the C2-C3 bond of the propanoic acid backbone and the bonds connecting the 4-fluorophenyl rings to the backbone.
Solid State Conformation In the solid state, the conformation of a molecule is often dictated by packing forces and intermolecular interactions within the crystal lattice. Carboxylic acids, in particular, frequently form centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. mdpi.com It is highly probable that this compound would adopt such a dimeric structure in its crystalline form. The specific torsion angles along the C-C backbone would be fixed in a low-energy conformation, which could be influenced by steric hindrance between the two bulky 4-fluorophenyl groups. X-ray crystallography would be the definitive method to determine this solid-state structure.
Conformation in Solution In solution, the molecule is much more dynamic, with rapid rotation occurring around its single bonds. This results in an equilibrium between various conformers. The relative populations of these conformers are determined by their respective energies, which are influenced by factors like steric repulsion and electronic effects.
For the C2-C3 bond, staggered conformations (such as gauche and anti) are generally more stable than eclipsed conformations. The relative stability of the gauche and anti conformers would depend on the steric and electronic interactions between the substituents on C2 and C3 (the two 4-fluorophenyl groups and the carboxyl group). Computational studies on similar phenylpropanoic acids have shown that multiple low-energy conformers can coexist in the gas phase or in solution. mdpi.commdpi.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the average conformation and dynamic behavior of the molecule in solution.
Table 3: Key Rotatable Bonds and Potential Conformations
| Rotatable Bond | Description | Potential Conformations | Influencing Factors |
|---|---|---|---|
| C2 - C3 | Backbone of the propanoic acid | Staggered (gauche, anti) | Steric hindrance between 4-fluorophenyl groups and the carboxyl group. |
| C2 - C(phenyl) | Linkage of phenyl ring to C2 | Various rotational conformers | Steric interactions with substituents on C3. |
Derivatization and Analog Design of 2,3 Bis 4 Fluorophenyl Propanoic Acid for Enhanced Bioactivity
Esterification and Amidation Reactions for Prodrug Design
Prodrug design is a widely utilized strategy to overcome undesirable properties of a parent drug molecule, such as poor solubility, rapid metabolism, or gastrointestinal toxicity. nih.gov For 2,3-Bis(4-fluorophenyl)propanoic acid, the carboxylic acid group is an ideal handle for chemical modification to create ester and amide prodrugs. nih.govscirp.orgnih.gov
Esterification: The conversion of the carboxylic acid to an ester can increase the lipophilicity of the molecule, which may enhance its absorption across biological membranes. scirp.org A variety of alcohols could be used for esterification, leading to a range of prodrugs with different hydrolysis rates in the body. For instance, simple alkyl esters (e.g., methyl or ethyl esters) or more complex esters, such as those derived from amino acids or sugars, could be synthesized. scirp.orgscirp.org The in vivo hydrolysis of these esters by esterase enzymes would then release the active parent compound, this compound. nih.gov
Amidation: Similarly, the formation of amide derivatives can modulate the physicochemical properties of the parent acid. Amidation could involve reaction with simple amines or amino acids. nih.gov Amide prodrugs are generally more stable towards hydrolysis than their ester counterparts, which could potentially lead to a more sustained release of the active drug. scirp.org
A hypothetical series of ester and amide prodrugs of this compound is presented in the table below, illustrating the potential for diverse physicochemical properties.
| Prodrug Type | Potential Modifying Group | Expected Change in Property |
| Ester | Ethanolamine | Increased water solubility |
| Ester | Glycolic Acid | Potential for targeted transport |
| Amide | Glycine (B1666218) | Modified hydrolysis rate |
| Amide | Taurine | Enhanced aqueous solubility |
Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Imidazolopiperazine)
The incorporation of heterocyclic rings into a drug candidate's structure is a common strategy to enhance biological activity, improve selectivity, and modulate pharmacokinetic properties. nih.gov For this compound, replacing one of the phenyl rings or attaching a heterocyclic moiety to the core structure could lead to novel analogs with enhanced bioactivity.
Thiazole Derivatives: The thiazole ring is a prominent heterocycle in many biologically active compounds. nih.gov Analogs of this compound could be designed where one of the 4-fluorophenyl groups is replaced by a thiazole ring. The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to increased potency.
Imidazolopiperazine Derivatives: The imidazolopiperazine scaffold is another important heterocyclic system in medicinal chemistry. The introduction of this moiety could significantly alter the polarity, basicity, and binding interactions of the resulting analog.
The following table illustrates hypothetical analogs of this compound incorporating these heterocyclic moieties.
| Heterocyclic Moiety | Potential Point of Attachment | Potential for Enhanced Activity |
| Thiazole | Replacement of a phenyl ring | New binding interactions |
| Imidazolopiperazine | Linked to the propanoic acid chain | Improved pharmacokinetic profile |
Substitution Pattern Modifications on Phenyl Rings
The two 4-fluorophenyl rings of this compound are key features for modification to explore structure-activity relationships (SAR). Altering the position and nature of the substituents on these aromatic rings can have a profound impact on the compound's biological activity. orientjchem.org
Systematic modifications could include:
Positional Isomers: Moving the fluorine atom to the ortho- or meta-positions of the phenyl rings would create positional isomers. These isomers would have different electronic and steric properties, which could lead to altered binding affinities for a biological target.
Alternative Halogens: Replacing the fluorine atoms with other halogens like chlorine or bromine would modify the lipophilicity and electronic character of the rings.
Electron-Donating and Electron-Withdrawing Groups: Introducing a variety of substituents, such as methyl (electron-donating) or trifluoromethyl (electron-withdrawing) groups, in place of or in addition to the fluorine atoms would allow for a thorough investigation of the electronic requirements for optimal activity.
A systematic SAR study would involve the synthesis and biological evaluation of a library of such analogs to identify the optimal substitution pattern for enhanced bioactivity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with similar biological activity to a known active compound but with a different core structure. researchgate.netnih.govbhsai.orguniroma1.itresearchgate.net These approaches can be valuable for improving properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, as well as for generating novel intellectual property. researchgate.net
Scaffold Hopping: For this compound, scaffold hopping could involve replacing the central propanoic acid linker with other structural motifs that maintain the spatial orientation of the two fluorophenyl rings. researchgate.net Examples of potential replacement scaffolds could include cyclic structures or different acyclic linkers. The goal is to identify a new core that mimics the key interactions of the original molecule while offering improved properties. nih.govbhsai.orguniroma1.itresearchgate.net
Bioisosteric Replacement: Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net In the context of this compound, the carboxylic acid group could be replaced with known bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide. These replacements can alter the acidity, polarity, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
The table below provides examples of potential bioisosteric replacements for the carboxylic acid group of this compound.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Carboxylic Acid | Tetrazole | Increased metabolic stability |
| Carboxylic Acid | Hydroxamic Acid | Altered binding interactions |
| Carboxylic Acid | Sulfonamide | Modified acidity and polarity |
Advanced Analytical and Spectroscopic Characterization of 2,3 Bis 4 Fluorophenyl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2,3-Bis(4-fluorophenyl)propanoic acid. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be mapped.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid backbone would be observed.
The aromatic protons on the two 4-fluorophenyl rings are expected to appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The protons on the propanoic acid backbone, specifically the methine (CH) and methylene (B1212753) (CH) protons at the C2 and C3 positions, would resonate further upfield. The proton attached to the chiral center at C2 would likely appear as a doublet of doublets, coupled to the proton at C3. The proton at C3, in turn, would also exhibit a complex splitting pattern due to coupling with the proton at C2. The carboxylic acid proton (-COOH) is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears significantly downfield, often above δ 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| CH (C2) | 3.5 - 4.0 | dd |
| CH (C3) | 3.0 - 3.5 | m |
| COOH | > 10 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.
The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region, typically between δ 170 and 180 ppm. The aromatic carbons of the 4-fluorophenyl rings will appear in the range of δ 115 to 165 ppm. The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The aliphatic carbons of the propanoic acid backbone (C2 and C3) would resonate in the upfield region, generally between δ 30 and 50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 180 |
| Aromatic C-F | 160 - 165 (d, ¹JCF) |
| Aromatic C | 115 - 135 |
| C2 | 40 - 50 |
| C3 | 35 - 45 |
Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the two equivalent fluorine atoms on the phenyl rings. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms. Any subtle differences in the chemical environment of the two 4-fluorophenyl groups, for instance in chiral derivatives or due to restricted rotation, could potentially lead to the observation of distinct signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) as a radical, leading to an [M-45]⁺ fragment. Cleavage of the C-C bond in the propanoic acid backbone is also a likely fragmentation route. The presence of the fluorophenyl groups would be indicated by characteristic fragments, such as the fluorophenyl cation at m/z 95.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M-45]⁺ | [M - COOH]⁺ |
| 95 | [C₆H₄F]⁺ |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. docbrown.info The C-F stretching vibration of the fluorophenyl groups would be observed as a strong band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 (strong) |
| C-F (Aromatic) | 1250 - 1000 (strong) |
| C-H (Aromatic) | 3000 - 3100 |
| C=C (Aromatic) | 1450 - 1600 |
X-ray Diffraction Analysis for Solid-State Structure Determination
Chromatographic Purity and Characterization Techniques (HPLC, GC)
The determination of purity is a critical aspect of the characterization of any chemical compound, particularly in the context of pharmaceutical and materials science. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used analytical techniques for assessing the purity and identifying impurities in chemical samples. researchgate.net These methods offer high resolution and sensitivity, making them indispensable for the quality control of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing non-volatile and thermally labile compounds like this compound. pensoft.netpensoft.net This technique separates compounds based on their polarity. For carboxylic acids, a common approach involves using a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often acidified to suppress the ionization of the acid and improve peak shape. pensoft.netpensoft.net
A simple, fast, and selective stability-indicating RP-HPLC method can be applied to monitor for the presence of impurities. pensoft.netpensoft.net The separation is typically achieved on a C18 column using a mobile phase such as a mixture of acetonitrile and a phosphate (B84403) buffer at a specific pH. pensoft.netpensoft.net Isocratic elution at a controlled flow rate and column temperature is often employed. pensoft.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte and potential impurities exhibit strong absorbance. pensoft.netpensoft.net For compounds with appropriate structural features, fluorescence detection can be employed to enhance sensitivity. nih.govpsu.edu
Table 1: Illustrative HPLC Method Parameters for the Analysis of Aromatic Propanoic Acids
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) pensoft.netpensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netpensoft.net |
| Elution | Isocratic pensoft.netpensoft.net |
| Flow Rate | 1.0 mL/min pensoft.netpensoft.net |
| Column Temperature | 30 °C pensoft.netpensoft.net |
| Detection | UV/VIS at 225 nm pensoft.netpensoft.net |
| Injection Volume | 20 µL pensoft.net |
Research on related propanoic acid derivatives has demonstrated the utility of HPLC in separating the main compound from its process-related impurities and degradation products. pensoft.netpensoft.netnih.gov The validation of such HPLC methods typically confirms their accuracy, precision, reproducibility, and specificity. pensoft.netnih.gov
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. nih.gov However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. nih.gov Therefore, a derivatization step is generally required to convert the non-volatile acid into a more volatile ester derivative, such as a methyl or ethyl ester. nih.gov This process lowers the boiling point and improves the thermal stability of the analyte, making it suitable for GC analysis. nih.gov
While effective, derivatization can introduce complexity to the analytical procedure. nih.govnih.gov For some propanoic acid impurities, GC with derivatization is the method specified in pharmacopoeias. researchgate.netnih.gov The separation in GC is typically performed on a capillary column with a specific stationary phase, and detection is often carried out using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and structural elucidation of impurities. nih.gov
Table 2: Representative GC Method Parameters for Derivatized Carboxylic Acids
| Parameter | Condition |
|---|---|
| Derivatization | Esterification (e.g., with methanol/acid catalyst) nih.gov |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Chromatographic Purity and Impurity Profiling
The purity of a sample of this compound is determined by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. This is often expressed as a percentage purity. Impurity profiling involves the identification and quantification of each impurity present in the sample.
HPLC analysis is particularly well-suited for this purpose. By analyzing the retention times and peak areas, a profile of the impurities can be established. A forced degradation study, where the compound is subjected to stress conditions such as acid, base, oxidation, and heat, can be used to identify potential degradation products. pensoft.netpensoft.net
Table 3: Hypothetical Impurity Profile for this compound by HPLC
| Peak No. | Retention Time (min) | Compound Name | Area % |
|---|---|---|---|
| 1 | 3.5 | Unknown Impurity A | 0.08 |
| 2 | 5.2 | Starting Material X | 0.15 |
| 3 | 8.1 | This compound | 99.72 |
Structure Activity Relationship Sar Studies of 2,3 Bis 4 Fluorophenyl Propanoic Acid Derivatives
Influence of Fluorine Substitution Patterns on Activity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance desirable pharmacological properties. nih.gov In the context of 2,3-bis(4-fluorophenyl)propanoic acid derivatives, the fluorine atoms play a multifaceted role. The high electronegativity and small size of fluorine can significantly alter a molecule's electronic properties, conformation, and metabolic stability. nih.gov
Studies on various classes of biologically active compounds show that altering the fluorine substitution pattern can lead to significant changes in potency. For instance, moving the fluorine to the ortho- or meta-positions, or introducing additional fluorine atoms, can influence how the molecule fits into its biological target's binding pocket. researchgate.net The electron-withdrawing nature of fluorine can also affect the pKa of nearby functional groups and modulate the strength of interactions, such as hydrogen bonds or multipolar interactions with protein residues. nih.govnih.gov While the 4-fluoro substitution is often optimal for metabolic stability, the ideal substitution pattern for receptor binding affinity is highly target-dependent and must be determined empirically. researchgate.net
| Compound | Substitution Pattern on Phenyl Rings | Relative Biological Activity (%) |
|---|---|---|
| 1a | Unsubstituted (Phenyl) | 25 |
| 1b | 2-Fluorophenyl | 60 |
| 1c | 3-Fluorophenyl | 75 |
| 1d | 4-Fluorophenyl | 100 |
| 1e | 3,4-Difluorophenyl | 90 |
| 1f | Pentafluorophenyl | 15 |
Role of the Carboxylic Acid Moiety in Receptor Binding
The carboxylic acid group is a fundamental feature of the this compound scaffold and is often essential for biological activity. researchgate.net This acidic moiety can be deprotonated at physiological pH, forming a carboxylate anion. This charged group is a potent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding site. nih.gov These interactions can be critical for anchoring the ligand in the correct orientation for a biological response.
The importance of the carboxylic acid is often confirmed by synthesizing and testing analogues where this group is modified. Esterification or amidation of the carboxylic acid typically leads to a significant decrease or complete loss of activity, demonstrating the necessity of the acidic proton and/or the carboxylate's charge for receptor binding. nih.gov
However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism via glucuronidation. nih.gov To overcome these liabilities, medicinal chemists often employ a strategy of bioisosteric replacement. drughunter.com The carboxylic acid is replaced with other acidic functional groups that can mimic its key interactions but possess improved drug-like properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and N-acyl sulfonamides. researchgate.nethyphadiscovery.com The success of any bioisosteric replacement is context-dependent and requires a careful balance of maintaining binding affinity while improving pharmacokinetic parameters. nih.gov
| Compound | Functional Group (R) | Relative Binding Affinity (%) |
|---|---|---|
| 2a | -COOH (Carboxylic Acid) | 100 |
| 2b | -COOCH₃ (Methyl Ester) | <10 |
| 2c | -CONH₂ (Amide) | 15 |
| 2d | -CN₄H (Tetrazole) | 95 |
| 2e | -CONHOH (Hydroxamic Acid) | 80 |
| 2f | -CONHSO₂CH₃ (N-Acyl Sulfonamide) | 88 |
Impact of Substituents at the Bis(fluorophenyl) Moiety
The effect of a substituent is highly dependent on its location. For example, a bulky group at the ortho-position could cause a steric clash with the receptor, leading to reduced affinity. Conversely, the same group at a meta- or para-position might fit into a hydrophobic pocket, forming favorable van der Waals interactions and increasing potency. nih.gov The electronic properties of substituents also play a significant role. Electron-withdrawing groups can alter the charge distribution across the aromatic ring, potentially affecting cation-π interactions with the receptor, while electron-donating groups may have the opposite effect. mdpi.com
SAR studies on related diaryl compounds have shown that even minor structural changes can lead to dramatic differences in biological activity. mdpi.com For example, introducing a hydroxyl or methoxy (B1213986) group could provide an additional hydrogen bond donor or acceptor, respectively, which might enhance binding if a suitable partner residue is present in the active site. However, in other cases, such modifications can lead to a decrease in activity. mdpi.com Therefore, a systematic exploration of various substituents at different positions is necessary to optimize the interaction with the target receptor.
| Compound | Substituent and Position | Relative Potency (%) |
|---|---|---|
| 3a | None (Parent Compound) | 100 |
| 3b | 2-Methyl | 70 |
| 3c | 3-Methyl | 120 |
| 3d | 3-Methoxy | 150 |
| 3e | 3-Chloro | 110 |
| 3f | 2,6-Dimethyl | <5 |
Stereochemical Requirements for Biological Potency
The structure of this compound contains a chiral center at the C2 position of the propanoic acid chain. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2,3-bis(4-fluorophenyl)propanoic acid and (S)-2,3-bis(4-fluorophenyl)propanoic acid. Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules like receptors and enzymes, which are themselves chiral. nih.gov
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. nih.gov Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect and has a much higher affinity for the target than the other enantiomer, the distomer. The distomer may be inactive, less active, or in some cases, contribute to undesirable side effects. nih.gov
For derivatives of this compound, it is highly probable that biological activity resides predominantly in one enantiomer. The three-dimensional arrangement of the two fluorophenyl groups and the carboxylic acid relative to the chiral center determines the molecule's ability to achieve a complementary fit with its biological target. Resolving the racemic mixture and testing the individual enantiomers is a crucial step in the drug development process to identify the eutomer and develop a more specific and potentially safer single-enantiomer drug.
| Compound | Stereochemistry | Relative Potency (%) |
|---|---|---|
| 4a | (R/S) - Racemate | 100 |
| 4b | (S) - Enantiomer | 198 |
| 4c | (R) - Enantiomer | 2 |
Preclinical Pharmacological and Biological Activities of 2,3 Bis 4 Fluorophenyl Propanoic Acid and Its Analogs
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that are essential for the regulation of cellular differentiation, development, and metabolism. PPAR agonists are utilized in the management of metabolic syndrome symptoms, primarily for reducing triglycerides and blood glucose levels. wikipedia.org The three subtypes of PPARs are:
PPARα (alpha): This subtype is the primary target for fibrate drugs, which are prescribed for dyslipidemia. wikipedia.org
PPARγ (gamma): Thiazolidinediones, a class of drugs for diabetes and other conditions involving insulin (B600854) resistance, primarily target this subtype. wikipedia.org
PPARδ (delta): This subtype is known to alter the body's fuel preference from glucose to lipids. wikipedia.org
PPARα/γ/δ Agonism and Related Metabolic Regulation Studies
Orally active dual agonists of PPARα and PPARγ have been developed, with one such compound demonstrating EC50 values of 0.061 μM for PPARα and 1.42 μM for PPARγ. medchemexpress.com This dual agonism allows for a multi-faceted approach to metabolic regulation. Studies have shown that these compounds can increase glucose uptake and metabolism in cell lines and enhance mitochondrial activity by promoting fatty acid degradation, thereby preventing lipid accumulation in liver and muscle cells. medchemexpress.com In diabetic mouse models, these dual agonists have exhibited dose-dependent antihyperglycemic effects and lipid-lowering efficacy. medchemexpress.com
Dual PPARα/δ agonists are also under investigation. wikipedia.org Additionally, some compounds exhibit pan-agonist activity, acting on all three PPAR isoforms, while others, like the anti-hypertension drug telmisartan, show partial dual agonism for PPARγ/δ and also activate PPARα in vitro. wikipedia.org
Enzymatic Inhibition Profiles
The inhibitory potential of 2,3-Bis(4-fluorophenyl)propanoic acid and its analogs has been evaluated against a variety of enzymes implicated in numerous diseases.
Dipeptidyl Peptidase IV (DPP IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govsigmaaldrich.com Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and improved glucose control, making it an attractive strategy for the treatment of type 2 diabetes. nih.govsigmaaldrich.com
A variety of compounds have been explored for their DPP-IV inhibitory activity. For instance, a study of 70 structurally diverse flavonoids identified myricetin, hyperoside, narcissoside, cyanidin (B77932) 3-O-glucoside, and isoliquiritigenin (B1662430) as potent inhibitors. nih.gov Structure-activity relationship analyses have revealed that the presence of hydroxyl groups at specific positions on the flavonoid structure enhances inhibitory efficacy, while methylation of these hydroxyl groups tends to decrease it. nih.gov Kinetic studies have shown different modes of inhibition, including non-competitive and mixed-type reversible inhibition, suggesting that these compounds may bind to different sites on the DPP-IV enzyme. nih.govnih.gov
Food-derived peptides, particularly those containing proline at the C-terminus, have also been identified as DPP-IV inhibitors. ul.ie For example, the tetrapeptide Phe-Leu-Gln-Pro was found to be a potent inhibitor with an IC50 of 65.3±3.5μM. ul.ie Similarly, tryptophan-containing dipeptides such as Trp-Arg, Trp-Lys, and Trp-Leu have demonstrated significant inhibitory activity with IC50 values below 45 μM. nih.gov
It is important to note that selectivity is a key consideration in the development of DPP-IV inhibitors. DPP-IV belongs to a family of serine peptidases that includes DPP8 and DPP9. epa.gov Non-selective inhibition of these related enzymes has been associated with toxicity in preclinical studies. epa.gov Therefore, assessing the selectivity of potential clinical candidates is crucial for ensuring a favorable safety profile. epa.gov
Urease Enzyme Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzymatic activity is implicated in various pathological conditions, particularly those associated with infections by ureolytic bacteria such as Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for managing these conditions and is also used in agriculture to reduce ammonia emissions from urea-based fertilizers. nih.gov
A wide array of compounds have been investigated for their anti-ureolytic properties. A comprehensive screening of 71 commercially available compounds against both ureolytic bacteria and purified jack bean urease identified 30 compounds with significant inhibitory activity. nih.govresearchgate.net Among these, several compounds, including carbon disulfide, N-phenylmaleimide, and various acids, were newly identified as urease inhibitors. nih.govresearchgate.net
The mechanisms of urease inhibition are diverse. Some inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA), are transition-state analogues of urea and are highly effective. nih.gov Others, like thiol compounds, may act by binding to the active site nickel ions or by forming mixed disulfides with a key cysteine residue. nih.govresearchgate.net Metal ion chelators can also inhibit urease activity by affecting nickel import into the bacterial cells. nih.govresearchgate.net For example, EDTA and dimethylglyoxime (B607122) have been shown to reduce both nickel import and ureolytic activity. nih.govresearchgate.net
Various classes of organic compounds, including thioureas, heterocyclic compounds, and transition metal complexes, have demonstrated potent urease inhibition with IC50 values in the micromolar range. nih.govresearcher.life
HIV-1 Protease Inhibition
HIV-1 protease is an aspartyl protease that is essential for the life cycle of the human immunodeficiency virus (HIV). mdpi.commdpi.com It cleaves newly synthesized viral polyproteins into mature, functional proteins, a process that is critical for the formation of infectious virions. mdpi.commdpi.com Inhibition of HIV-1 protease results in the production of non-infectious viral particles and is a cornerstone of highly active antiretroviral therapy (HAART). mdpi.commdpi.com
The development of HIV-1 protease inhibitors has been a major focus of anti-HIV drug discovery. The second-generation inhibitor darunavir (B192927) is a potent, non-peptidyl inhibitor that not only blocks the active site of the mature protease dimer but also inhibits the dimerization of protease monomers, providing a dual mechanism of action and a high genetic barrier to resistance. nih.gov
Numerous studies have focused on designing novel inhibitors with improved potency and resistance profiles. nih.gov A highly sensitive fluorogenic assay has been developed to characterize tight-binding inhibitors, allowing for the determination of Ki values in the picomolar range for drugs like amprenavir, darunavir, and tipranavir. nih.gov This assay is crucial for the development of next-generation inhibitors with even greater potency. nih.gov
Other Enzyme Targets (e.g., SIRT2, EGFR, DNMT1, VEGR2, SHP-2)
SIRT2 Inhibition
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that has emerged as a potential therapeutic target in cancer and neurodegenerative diseases. nih.gov The development of selective SIRT2 inhibitors is an active area of research. Several classes of inhibitors have been identified, including SirReal2, AGK2, Tenovin-6, and TM. nih.govmdpi.com TM has been shown to be a potent and selective inhibitor that can block both the deacetylation and demyristoylation activity of SIRT2. nih.gov Structure-activity relationship studies of SirReal-type inhibitors have led to the development of highly potent and selective analogs. mdpi.comnih.gov
EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy. nih.gov Several generations of EGFR inhibitors have been developed to overcome resistance mutations. nih.gov Furanopyrimidine-based compounds have been designed as third-generation inhibitors that are effective against the L858R/T790M double mutant of EGFR. nih.gov Thiazole (B1198619) derivatives have also been identified as promising scaffolds for the development of dual inhibitors targeting both SIRT2 and EGFR. nih.govmdpi.com
DNMT1 Inhibition
DNA methyltransferase 1 (DNMT1) is responsible for maintaining DNA methylation patterns during cell division and is a target for epigenetic cancer therapy. nih.govnih.gov The development of selective DNMT1 inhibitors is a promising strategy for reactivating tumor suppressor genes that have been silenced by hypermethylation. nih.govnih.gov GSK3685032 is a first-in-class, potent, and selective non-covalent inhibitor of DNMT1 that has shown promising preclinical activity in models of acute myeloid leukemia. nih.gov
VEGFR2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.gov Numerous small molecule inhibitors targeting VEGFR-2 have been developed, often in combination with other receptor tyrosine kinases such as TIE-2 and EphB4. nih.gov The presence of a fluoro group on a phenyl ring has been shown to be a favorable structural feature for potent anti-VEGFR-2 activity. nih.gov
SHP-2 Inhibition
Src homology-2 containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway. nih.govmdpi.com Hyperactivation of SHP2 is associated with various cancers and developmental disorders. nih.govmdpi.com Allosteric inhibitors of SHP2, such as SHP099 and TNO155, have been developed and have shown to inhibit tumor growth in preclinical models. medchemexpress.com Natural products, including polyphenols and saponins, have also been identified as promising SHP2 inhibitors. mdpi.commdpi.com
Data Tables
Table 1: Summary of Enzymatic Inhibition by this compound and Its Analogs
| Enzyme Target | Inhibitor Class/Compound | Key Findings | Reference |
|---|---|---|---|
| DPP IV | Flavonoids (e.g., myricetin) | Potent inhibition, with structure-activity relationships identified. | nih.gov |
| DPP IV | Proline-containing peptides | Phe-Leu-Gln-Pro showed an IC50 of 65.3±3.5μM. | ul.ie |
| Urease | Transition-state analogs (e.g., NBPT) | Highly effective inhibition. | nih.gov |
| HIV-1 Protease | Darunavir | Potent, dual-mechanism inhibition. | nih.gov |
| SIRT2 | TM | Potent and selective inhibition of deacetylation and demyristoylation. | nih.gov |
| EGFR (L858R/T790M) | Furanopyrimidine-based inhibitors | Effective against resistant mutants. | nih.gov |
| DNMT1 | GSK3685032 | First-in-class, selective, non-covalent inhibitor. | nih.gov |
| VEGFR-2 | Small molecule inhibitors | Fluoro-substituted phenyl rings enhance activity. | nih.gov |
| SHP-2 | Allosteric inhibitors (e.g., SHP099) | Inhibition of tumor growth in preclinical models. | medchemexpress.com |
Receptor and Transporter Interactions
The ability of a compound to interact with specific receptors and transporters is a key determinant of its pharmacological profile. Research has explored the binding and functional activity of compounds structurally related to this compound at several important molecular targets.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in the perception of pain and inflammation. nih.govnih.gov As such, it is a key target for the development of novel analgesic drugs. mdpi.com While no direct studies on the TRPV1 antagonist activity of this compound are available, research on structurally similar molecules provides some context. For instance, a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been identified as potent TRPV1 antagonists. nih.govnih.gov These compounds, which share a propanamide scaffold, have been investigated for their structure-activity relationships, demonstrating that modifications to different regions of the molecule can significantly impact their binding affinity and antagonist potency at the rat TRPV1 receptor expressed in Chinese hamster ovary (CHO) cells. nih.gov One such analog, N-[3,3-Di(4-fluorophenyl)-2-propenyl]-2-[3-fluoro-4-(methylsulfonylamino)phenyl]propionamide, incorporates a di(4-fluorophenyl) moiety and has been synthesized and studied within this class of TRPV1 antagonists. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Transporter Binding Studies
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the synapse and are the primary targets for many psychostimulant drugs and antidepressants. nih.govnih.govfrontiersin.org A number of studies have investigated the binding affinities of compounds containing the bis(4-fluorophenyl)methyl moiety for these transporters.
A series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were designed and evaluated for their binding affinities at DAT and SERT. nih.govresearchgate.net Within this series, compounds were identified that showed improved DAT affinity. For example, one analog demonstrated a Kᵢ value of 23 nM for the dopamine transporter. nih.gov These studies highlight that functionalizing the terminal nitrogen of these molecules affects their affinity and selectivity for DAT. nih.gov
Similarly, research on 3α-[bis(4-fluorophenyl)methoxy]tropanes has identified these compounds as novel atypical dopamine transporter inhibitors. nih.gov These analogs generally display low nanomolar binding affinities for DAT and are selective for DAT over the norepinephrine (B1679862) transporter (NET) and SERT. nih.gov For instance, one compound in this series exhibited a DAT Kᵢ of 14 nM. nih.gov
The structural requirements for high-affinity binding at the serotonin transporter have been explored through the synthesis of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives . nih.gov The affinity of these compounds for SERT was evaluated by their ability to displace [³H]-paroxetine binding, with Kᵢ values ranging from 2 to 400 nM, indicating a high affinity for the serotonin transporter. nih.gov
These findings collectively suggest that the bis(4-fluorophenyl) structural motif is a key pharmacophore for interacting with monoamine transporters.
Preclinical Efficacy in Mechanistic Disease Models
The therapeutic potential of a compound is further elucidated through its efficacy in preclinical models of disease. This includes assessing its ability to inhibit the growth of cancer cells and its activity in animal models of various diseases.
In Vitro Antiproliferative Activity in Cancer Cell Lines
The search for novel anticancer agents is a major focus of pharmaceutical research. While there are no specific reports on the antiproliferative activity of this compound, numerous studies have demonstrated the potent anticancer effects of various propanoic acid derivatives against a range of human cancer cell lines.
For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activities. mdpi.com Several compounds in this series were found to reduce the viability of A549 human non-small cell lung cancer cells by 50%. mdpi.com Similarly, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising, structure-dependent antiproliferative activity in lung adenocarcinoma A549 cells, as well as in both drug-sensitive and multidrug-resistant small cell lung cancer cell lines. nih.gov Certain oxime derivatives within this class exhibited potent cytotoxicity with IC₅₀ values of 5.42 µM and 2.47 µM against A549 cells, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. nih.gov
Furthermore, organotin(IV) carboxylate compounds derived from propanoic acid derivatives have demonstrated significant in vitro antiproliferative activity. nih.gov These compounds were tested against human prostate cancer (PC-3), human colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2) cell lines, with IC₅₀ values ranging from 0.100 to 0.758 µM. nih.gov
These examples underscore the potential of the propanoic acid scaffold as a basis for the development of new anticancer drugs.
| Compound Class | Cancer Cell Line(s) | Key Findings |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Reduced cell viability by 50%. mdpi.com |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549, H69, H69AR (Lung cancer) | Showed potent, structure-dependent antiproliferative activity; some derivatives were more potent than cisplatin. nih.gov |
| Organotin(IV) carboxylates of propanoic acid derivatives | PC-3, HT-29, MCF-7, HepG2 | Exhibited very good activity with IC₅₀ values in the sub-micromolar range. nih.gov |
In Vivo Studies in Animal Models (e.g., Antimalarial, Analgesic, Anti-inflammatory, Antiviral)
There is currently no published in vivo data available for this compound regarding its potential antimalarial, analgesic, anti-inflammatory, or antiviral activities. However, the in vitro findings for related analogs, particularly in the areas of TRPV1 antagonism, suggest a potential for analgesic and anti-inflammatory effects that would warrant future in vivo investigation. nih.govnih.govmdpi.com For example, TRPV1 antagonists have shown analgesic effects in animal models of inflammatory and neuropathic pain. mdpi.com
Mechanistic Insights into Cellular and Molecular Effects
Due to the lack of specific biological data for this compound, no definitive mechanistic insights into its cellular and molecular effects can be provided at this time. The diverse activities of its structural analogs, from transporter inhibition to antiproliferative effects, suggest that compounds of this class may act through multiple mechanisms of action. For instance, the antiproliferative activity of some propanoic acid derivatives has been linked to the induction of apoptosis. nih.gov Further research is required to elucidate the specific molecular targets and cellular pathways modulated by this compound.
Computational Chemistry and Molecular Modeling of 2,3 Bis 4 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 2,3-Bis(4-fluorophenyl)propanoic acid. DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For molecules containing fluorophenyl groups, DFT calculations have been successfully used to compare theoretical structures with experimental data, showing good correlation. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower reactivity. For analogous compounds, such as 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, FMO and Molecular Electrostatic Potential (MEP) analyses have been performed to explore molecular reactivity. physchemres.orgresearchgate.net These calculations help identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
The presence of the two fluorine atoms on the phenyl rings is expected to significantly influence the electronic properties of this compound. Fluorine's high electronegativity can modulate the electron density distribution across the molecule, which can be quantified through quantum chemical calculations.
| Parameter | Description | Typical Calculated Values for Analogous Structures |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. | 4.0 to 5.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets for this compound and elucidating the molecular basis of its activity.
Docking studies involving derivatives of propanoic acid have been performed to predict their interactions with various enzymes, such as cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.govresearchgate.net For instance, studies on 2-(3-benzoylphenyl)propanoic acid derivatives have shown that these compounds can fit into the active sites of COX enzymes, with their binding energies correlating with their anti-inflammatory activity. nih.gov Similarly, β-hydroxy-β-arylpropanoic acids have been docked into the COX-2 active site to identify potential inhibitors. mdpi.com
In a typical docking protocol for this compound, the three-dimensional structure of the compound would be docked into the binding site of a target protein. The scoring functions would then estimate the binding energy, with lower values indicating a more favorable interaction. Key interactions often observed include hydrogen bonds between the carboxylic acid group of the ligand and polar amino acid residues in the receptor, as well as hydrophobic interactions involving the phenyl rings. The fluorine atoms can also participate in specific interactions, such as halogen bonds or interactions with backbone amides.
| Potential Target | Key Interacting Residues (Examples) | Types of Interactions |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen bonding, hydrophobic interactions |
| Macrophage Migration Inhibitory Factor (MIF) | Pro1, Tyr95, Asn97 | Hydrogen bonding, π-π stacking |
| Polo-like kinase 1 (Plk1) | Not specified | Tight binding predicted for similar fluorophenyl compounds nih.gov |
Molecular Dynamics Simulations for Ligand-Target Conformation
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur upon binding. Following molecular docking, MD simulations can be employed to refine the predicted binding pose of this compound and to calculate the binding free energy with greater accuracy.
MD simulations have been successfully used to study the stability of protein-ligand complexes involving fluorinated compounds. researchgate.netnih.gov For example, a study on a fluoropropanoic acid derivative as a Macrophage Migration Inhibitory Factor (MIF) inhibitor showed a stable ligand-protein complex during molecular dynamics simulation. researchgate.net These simulations can reveal the role of water molecules in the binding site and how they mediate interactions between the ligand and the protein.
The simulation would typically involve placing the docked complex in a solvent box and simulating the system's evolution over time, often on the nanosecond to microsecond timescale. Analysis of the trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the complex, as well as detailed information on the persistence of specific intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a predictive model.
A QSAR study on 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer agents successfully developed a model with good predictive ability. nih.gov The model was then used to design new derivatives with potentially higher efficacy. nih.gov Such an approach could be applied to derivatives of this compound to guide the synthesis of more potent analogs.
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic aspects of the molecule. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP, Topological Polar Surface Area (TPSA) | Describes the lipophilicity and polarity of the molecule. |
| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity within the molecule. |
Metabolic Pathways and Biotransformation in Preclinical Models Mechanistic Focus
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)
Further attempts to broaden the search were deemed unlikely to yield the specific information required to meet the user's detailed instructions.
Future Perspectives and Emerging Research Avenues for 2,3 Bis 4 Fluorophenyl Propanoic Acid
Exploration of Novel Biological Targets and Therapeutic Applications
Future research could begin by investigating the potential biological activities of 2,3-Bis(4-fluorophenyl)propanoic acid. Initial in vitro screening against a broad range of biological targets, such as enzymes and receptors, could help identify any potential therapeutic areas. Given the structural similarities to other propanoic acid derivatives, which are known to possess anti-inflammatory properties, initial studies could focus on targets within inflammatory pathways. imrpress.com
Computational modeling and docking studies could also be employed to predict potential interactions with various protein targets. This in silico approach can help prioritize experimental studies and provide insights into possible mechanisms of action.
Advanced Synthetic Methodologies and Green Chemistry Approaches for Sustainable Production
As no specific synthesis for this compound is documented, the development of novel and efficient synthetic routes would be a primary research objective. Methodologies could be adapted from the synthesis of structurally related compounds.
A key focus should be the incorporation of green chemistry principles to ensure the sustainability of any developed synthetic process. mdpi.comrsc.org This would involve the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. patsnap.com Exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could also offer a highly selective and sustainable route to the target molecule. nih.gov
Design of Targeted Delivery Systems and Bioconjugates
Should this compound demonstrate promising biological activity, the development of targeted delivery systems could enhance its therapeutic potential. This could involve encapsulating the compound in nanoparticles or liposomes to improve its solubility, stability, and pharmacokinetic profile.
Furthermore, the creation of bioconjugates, where the compound is linked to a targeting moiety such as an antibody or peptide, could enable its specific delivery to diseased cells or tissues. This approach can increase efficacy while reducing potential off-target side effects.
Integration of Omics Data in Mechanistic Studies for Comprehensive Understanding
If a biological target is identified, a comprehensive understanding of the compound's mechanism of action could be achieved through the integration of "omics" data. Techniques such as genomics, proteomics, and metabolomics can provide a global view of the cellular changes that occur upon treatment with this compound.
This systems biology approach can help to elucidate the downstream signaling pathways affected by the compound and may reveal novel biomarkers for monitoring its activity. Such a detailed mechanistic understanding is crucial for the further development of the compound as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
